Phosphorothioic acid, S-(2-(3-(2-hydroxyethylamino)propylamino)ethyl) ester
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Overview
Description
Phosphorothioic acid, S-(2-(3-(2-hydroxyethylamino)propylamino)ethyl) ester is a chemical compound with the molecular formula C7H19N2O3PS It is known for its unique structure, which includes a phosphorothioate group and an aminoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, S-(2-(3-(2-hydroxyethylamino)propylamino)ethyl) ester typically involves the reaction of phosphorothioic acid with an appropriate amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Phosphorothioic acid and 2-(3-(2-hydroxyethylamino)propylamino)ethylamine.
Reaction Conditions: The reaction is typically carried out in an alcoholic solvent at elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, S-(2-(3-(2-hydroxyethylamino)propylamino)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate derivatives.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Phosphorothioate derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Alkylated or acylated amino derivatives.
Scientific Research Applications
Phosphorothioic acid, S-(2-(3-(2-hydroxyethylamino)propylamino)ethyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorothioate compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Phosphorothioic acid, S-(2-(3-(2-hydroxyethylamino)propylamino)ethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pathways involved may include phosphorylation and dephosphorylation reactions, which are critical in cellular signaling and regulation.
Comparison with Similar Compounds
Similar Compounds
- Phosphorothioic acid, S-(2-(3-ethylaminopropyl)amino)ethyl ester
- Phosphorothioic acid, S-2,3-diaminopropyl ester
Uniqueness
Phosphorothioic acid, S-(2-(3-(2-hydroxyethylamino)propylamino)ethyl) ester is unique due to its specific aminoethyl chain and the presence of a hydroxyethyl group. This structural feature distinguishes it from other phosphorothioate compounds and contributes to its distinct chemical and biological properties.
Properties
CAS No. |
56643-24-4 |
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Molecular Formula |
C7H19N2O4PS |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
2-[3-(2-hydroxyethylamino)propylamino]ethylsulfanylphosphonic acid |
InChI |
InChI=1S/C7H19N2O4PS/c10-6-4-8-2-1-3-9-5-7-15-14(11,12)13/h8-10H,1-7H2,(H2,11,12,13) |
InChI Key |
FFSHJQVIKQNKOB-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCO)CNCCSP(=O)(O)O |
Origin of Product |
United States |
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